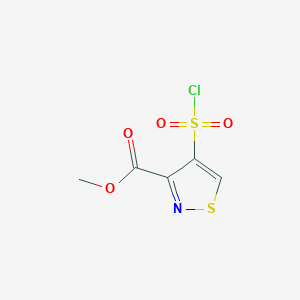
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of starting materials such as amino-thiazoles or thiazolidines, which can undergo various chemical transformations to yield the desired products. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, was prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea according to a known procedure . Similarly, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde through condensation and esterification, followed by oxidation to yield methyl thiazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the new compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized and its molecular structure was characterized by infrared spectroscopy and mass spectrometry . Additionally, X-ray diffraction data can provide detailed information about the crystalline structure of these compounds .
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. The synthesis of thiazole-4-carboxylic acid from methyl thiazole-4-carboxylate involved an oxidation reaction, demonstrating the reactivity of the thiazole ring . Moreover, thiazole derivatives have been used as intermediates in the synthesis of more complex molecules, such as the bicyclic thiohydantoin fused to pyrrolidine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as chloro groups can affect the acid dissociation constants, as seen in the study of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate . Additionally, the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel in HCl were investigated, revealing the potential application of these compounds as corrosion inhibitors .
Applications De Recherche Scientifique
Applications in Antiviral Activity
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate analogues have been synthesized with improved metabolic stability and therapeutic indices. These compounds demonstrate potent antiviral activity against yellow fever virus, highlighting the potential of methyl thiazole derivatives in antiviral research (Mayhoub et al., 2011).
Role in Pharmaceutical and Herbicide Production
Methyl 3-chlorosulfonyl-thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. Research on the recovery and reuse of acetic acid, a solvent used in its production, underscores its significance in industrial applications (Wang Tian-gui, 2006).
Synthesis of Thiazole Derivatives
The synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde demonstrates the versatility of thiazole compounds in chemical synthesis (Lv Xin-yu, 2012).
Corrosion Inhibition Properties
Thiazole-4-carboxylates have been evaluated for their corrosion inhibiting properties on mild steel in HCl. This suggests potential applications in material protection and preservation (El aoufir et al., 2020).
Synthetic Pathways
Research on the synthesis of diverse thiazole derivatives, such as hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlights the role of thiazole compounds as building blocks in drug discovery (Durcik et al., 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed literature and reputable databases for accurate and up-to-date information.
Propriétés
IUPAC Name |
methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYCPZIJDWNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547755 |
Source


|
| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |
CAS RN |
89502-21-6 |
Source


|
| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














